molecular formula C16H12ClN7O2 B2489371 1-(5-chloro-2-methoxyphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892765-62-7

1-(5-chloro-2-methoxyphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2489371
CAS No.: 892765-62-7
M. Wt: 369.77
InChI Key: VXVQLJBSCBINLF-UHFFFAOYSA-N
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Description

The compound 1-(5-chloro-2-methoxyphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine features a hybrid heterocyclic scaffold comprising a 1,2,3-triazole core linked to a 1,2,4-oxadiazole moiety. Key structural elements include:

  • 5-Chloro-2-methoxyphenyl group: This aromatic substituent enhances lipophilicity and may influence steric interactions.
  • Triazol-5-amine: The amine group at position 5 of the triazole may serve as a hydrogen bond donor/acceptor.

Properties

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-5-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN7O2/c1-25-12-5-4-10(17)7-11(12)24-14(18)13(21-23-24)16-20-15(22-26-16)9-3-2-6-19-8-9/h2-8H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVQLJBSCBINLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C3=NC(=NO3)C4=CN=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alternative Triazole Formation

Recent methods utilize hydrazine hydrate to cyclize hydrazinecarbothioamides into 1,2,4-triazole-3-thiones. For the target compound, substituting the thione group with an amine requires reductive amination or nucleophilic substitution. For instance, refluxing hydrazinecarbothioamide derivatives with ammonia in the presence of a palladium catalyst yields 5-aminotriazoles.

Synthesis of the 1,2,4-Oxadiazole Moiety

Cyclization of Amidoximes and Carboxylic Acids

The 1,2,4-oxadiazole ring is synthesized via heterocyclization between amidoximes and activated carboxylic acids. A robust method involves using Vilsmeier reagent (POCl₃/DMF) to activate carboxylic acids, enabling efficient cyclization with amidoximes at room temperature. For the pyridin-3-yl-substituted oxadiazole:

  • Amidoxime preparation : React pyridine-3-carbonitrile with hydroxylamine hydrochloride.
  • Carboxylic acid activation : Treat 5-chloro-2-methoxybenzoic acid with Vilsmeier reagent.
  • Cyclization : Combine activated acid with amidoxime in dimethyl sulfoxide (DMSO) at 25°C for 4–24 hours.

Representative Yields

Starting Material Product Yield (%)
Pyridine-3-carbonitrile 3-(Pyridin-3-yl)-1,2,4-oxadiazole 85–93

Platinum-Catalyzed Cycloaddition

An alternative route employs PtCl₄-catalyzed 1,3-dipolar cycloaddition between nitrile oxides and nitriles. However, this method suffers from low yields (30–45%) and requires expensive catalysts.

Coupling Reactions to Form the Target Compound

Triazole-Oxadiazole Coupling

The triazole and oxadiazole intermediates are coupled via nucleophilic aromatic substitution (NAS) or Suzuki-Miyaura cross-coupling. For NAS:

  • Oxadiazole functionalization : Introduce a leaving group (e.g., bromide) at the 5-position of the oxadiazole.
  • Triazole activation : Deprotonate the 5-amine group of the triazole using NaH.
  • Coupling : React the activated triazole with the functionalized oxadiazole in dimethylformamide (DMF) at 80°C.

Optimized Conditions

  • Coupling reagent : K₂CO₃.
  • Catalyst : Pd(PPh₃)₄ (for Suzuki coupling).
  • Yield : 68–75%.

Reductive Amination

An alternative strategy involves reductive amination between an oxadiazole carbonyl and the triazole amine. This method requires:

  • Oxadiazole ketone : 5-(Pyridin-3-yl)-1,2,4-oxadiazole-3-carbaldehyde.
  • Reducing agent : NaBH₃CN.
  • Solvent : Methanol.

Industrial Production Methods

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for high-temperature cyclization steps. For example, oxadiazole formation achieves 90% yield in 10 minutes using superacidic conditions (TfOH).

Purification Techniques

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane.
  • Crystallization : Ethanol/water recrystallization for final product purification.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield (%)
Vilsmeier cyclization High yield, mild conditions Long reaction time (24h) 85–93
PtCl₄-catalyzed Short reaction time Low yield, costly catalyst 30–45
Continuous flow Scalable, fast Requires specialized equipment 90

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at nitrogen-rich heterocycles and aromatic substituents. Key findings include:

Reaction Type Reagents/Conditions Major Products Mechanistic Insight
Pyridine ring oxidationH₂O₂, KMnO₄ in acidic conditions Pyridine N-oxide derivativesElectrophilic attack at pyridine nitrogen, forming stable N-oxide structures .
Triazole ring oxidationOzone or RuO₄ Ring-opening products (e.g., carboxylic acids or nitriles)Cleavage of the triazole ring via radical intermediates .
Methoxy group oxidationHNO₃/H₂SO₄ Demethylation to phenolic derivativesAcid-catalyzed hydrolysis of the methoxy group .

Reduction Reactions

Reductive transformations target electron-deficient regions such as oxadiazole and triazole rings:

Reaction Type Reagents/Conditions Major Products Mechanistic Insight
Oxadiazole ring reductionLiAlH₄ or H₂/Pd-C Ring-opening to form hydrazine derivativesReduction of the oxadiazole ring’s N–O bond, yielding hydrazine intermediates .
Triazole amine reductionNaBH₄ in ethanol Secondary amine derivativesSelective reduction of the triazole’s primary amine to secondary amines .
Aromatic chloride reductionZn/HCl Dechlorinated aromatic productsNucleophilic substitution replacing Cl with H .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the chloro-methoxyphenyl and pyridine groups:

Reaction Type Reagents/Conditions Major Products Mechanistic Insight
Chlorine displacementNaOH/EtOH, 100°C Methoxy-substituted aryl ethers or thioethersSNAr mechanism facilitated by electron-withdrawing groups .
Pyridine electrophilic substitutionHNO₃/H₂SO₄ Nitro-pyridine derivativesNitration occurs at the pyridine’s meta position due to electron-deficient nature .
Triazole alkylationCH₃I/K₂CO₃ N-methylated triazole derivativesAlkylation at the triazole’s NH group under basic conditions .

Cycloaddition and Ring-Opening Reactions

The triazole and oxadiazole rings participate in cycloaddition and ring-opening processes:

Reaction Type Reagents/Conditions Major Products Mechanistic Insight
Oxadiazole ring-openingHCl/H₂O, reflux Hydrazide intermediatesAcid-catalyzed hydrolysis of the oxadiazole ring to form hydrazides .
Triazole-alkyne cycloadditionCu(I)-catalyzed click chemistry Triazole-linked hybrid moleculesCopper-catalyzed azide-alkyne cycloaddition (CuAAC) forming 1,4-disubstituted triazoles .

Stability and Degradation Pathways

Under harsh conditions, the compound exhibits degradation pathways:

  • Thermal decomposition (T > 200°C): Fragmentation into pyridine, chlorophenol, and gaseous byproducts .

  • Photolysis : UV light induces cleavage of the oxadiazole ring, forming nitrile oxides .

Comparative Reactivity of Structural Motifs

Functional Group Reactivity Ranking Key Reactivity Drivers
Oxadiazole ringHighElectron-deficient N–O bonds prone to reduction and nucleophilic attack .
Triazole ringModerateAromatic stability limits reactivity, but NH group participates in alkylation .
Pyridine ringLowElectron-deficient nature resists electrophilic substitution except under strong conditions .

Challenges in Reaction Optimization

  • Regioselectivity : Competing reactions at triazole vs. oxadiazole rings require precise stoichiometric control .

  • Solvent Sensitivity : Polar aprotic solvents (e.g., DMF) enhance oxadiazole stability but inhibit triazole alkylation .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

Anticancer Properties

Research indicates that the compound may possess anticancer properties by interacting with specific molecular targets involved in cancer cell proliferation. The mechanism may involve modulation of enzyme activity or receptor interactions that are critical in cancer pathways .

Chemical Biology

Due to its unique structural features, this compound serves as a valuable building block in synthetic chemistry for creating more complex molecules with potential biological activity. It is often used in the development of new drug candidates targeting various diseases .

Material Science

The compound's unique properties make it suitable for applications in materials science, including the development of new polymers and coatings that require specific chemical functionalities .

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing derivatives based on this compound demonstrated promising results in antimicrobial assays. The synthesized compounds were evaluated using disc diffusion methods, revealing strong efficacy against both bacterial and fungal strains. The study highlighted the potential for developing new antimicrobial agents based on this scaffold .

Case Study 2: Molecular Docking Studies

Molecular docking studies conducted on this compound indicated favorable interactions with various biological targets. These studies provide insights into the binding affinities and mechanisms through which the compound exerts its biological effects, further supporting its potential as a lead compound in drug discovery .

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Core Heterocyclic Moieties

The target compound’s hybrid triazole-oxadiazole system distinguishes it from analogs with alternative heterocycles (Table 1).

Table 1: Heterocyclic Core Comparison

Compound Core Structure Key Substituents Reference
Target Compound 1,2,3-triazole + 1,2,4-oxadiazole 5-chloro-2-methoxyphenyl, pyridin-3-yl
3-(5-Cyclopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine 1,2,4-thiadiazole Cyclopropoxy, methylpyridinyl
5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine 1,2,4-triazole Pyridin-4-yl, alkylsulfanyl
N-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines 1,2,3-dithiazole Pyridin-X-amine
1-(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-N,N-dimethyl-1H-tetrazol-5-amine Tetrazole Trifluoromethyl, chloro

Key Observations :

  • Thiadiazole vs.
  • Tetrazole : The tetrazole ring in offers enhanced acidity and isosteric replacement for carboxylic acids, improving bioavailability .
  • Dithiazole : ’s dithiazole derivatives exhibit unique electronic properties due to sulfur atoms, favoring redox-active applications .

Substituent Variations

Substituent positioning and functional groups significantly impact physicochemical and pharmacological properties (Table 2).

Table 2: Substituent Comparison

Substituent Position Target Compound Comparative Compounds Reference
Aromatic Ring (Triazole) 5-Chloro-2-methoxyphenyl 4-Methoxyphenyl (), Dichlorophenyl ()
Heterocycle Attachment Pyridin-3-yl (Oxadiazole) Pyridin-4-yl (), Trifluoromethyl ()

Key Observations :

  • Chloro vs.
  • Pyridinyl Position : Pyridin-3-yl (target) vs. pyridin-4-yl () alters spatial orientation, affecting interactions with planar binding pockets (e.g., kinase ATP sites) .
  • Trifluoromethyl : ’s CF₃ group improves metabolic resistance and hydrophobicity, a feature absent in the target compound .

Biological Activity

1-(5-chloro-2-methoxyphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a complex organic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a triazole ring, an oxadiazole ring, and a pyridine moiety, which contribute to its diverse pharmacological properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring : Achieved through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.
  • Formation of the Oxadiazole Ring : Involves cyclization of a hydrazide with a nitrile oxide.
  • Coupling Reactions : The final step combines the triazole and oxadiazole intermediates with the chloromethoxyphenyl and pyridine groups.

The molecular formula for this compound is C16H14ClN7O2C_{16}H_{14}ClN_{7}O_{2} with a molar mass of 366.78 g/mol .

Biological Activity

The biological activity of this compound has been explored in various studies:

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (MEL-8), with IC50 values indicating potent activity .
Cell LineIC50 Value (µM)Mechanism of Action
MCF-710.38Induction of apoptosis via p53 activation
MEL-812.50Caspase activation leading to cell death

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent:

  • In vitro Studies : It was tested against various bacterial strains and fungi, revealing effective inhibition at low concentrations .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : Interaction with specific enzymes or receptors that modulate cellular pathways.
  • Induction of Apoptosis : Particularly in cancer cells, where it enhances the expression of pro-apoptotic factors like p53 .

Case Studies

Several studies have highlighted the efficacy of this compound in different biological contexts:

Study 1: Anticancer Efficacy

In a study evaluating the cytotoxic effects on leukemia cell lines (CEM-C7 and U937), the compound exhibited sub-micromolar GI50 values, outperforming standard chemotherapeutics like doxorubicin .

Study 2: Antimicrobial Activity

A comprehensive evaluation against common pathogens revealed that the compound had significant activity against multi-drug resistant strains, suggesting its potential as a lead compound for developing new antibiotics .

Q & A

What are the critical considerations for optimizing the synthesis of this triazole-oxadiazole hybrid compound?

Basic Research Question
The synthesis requires precise control of reaction conditions. Key steps include:

  • Cyclocondensation : Formation of the 1,2,4-oxadiazole ring via reaction between amidoximes and carboxylic acid derivatives under reflux in polar aprotic solvents (e.g., DMF) .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring, ensuring regioselectivity and high yield .
  • Solvent and Catalyst Selection : Use of Cu(I) catalysts (e.g., CuBr) in tert-butanol/water mixtures improves reaction efficiency .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane resolves intermediates, while recrystallization enhances final product purity .

How can spectroscopic techniques resolve structural ambiguities in this compound?

Basic Research Question
A multi-spectral approach is essential:

  • NMR :
    • ¹H NMR : Peaks at δ 7.8–8.5 ppm confirm pyridinyl protons; δ 6.8–7.3 ppm correlates with aromatic protons from the 5-chloro-2-methoxyphenyl group .
    • ¹³C NMR : Signals near 160 ppm indicate oxadiazole carbons, while triazole carbons appear at 140–150 ppm .
  • HRMS : Molecular ion peaks ([M+H]⁺) validate the molecular formula (e.g., C₁₇H₁₂ClN₇O₂ requires m/z 394.0782) .
  • IR : Stretching bands at 1650 cm⁻¹ (C=N) and 1250 cm⁻¹ (C-O-C) confirm heterocyclic rings .

What strategies are recommended for analyzing contradictory biological activity data in similar compounds?

Advanced Research Question
Discrepancies in reported activities (e.g., anticancer vs. antimicrobial) may arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains. Validate using standardized protocols (e.g., CLSI guidelines) .
  • Structural Analogues : Subtle substituent changes (e.g., chloro vs. fluoro on phenyl rings) alter bioactivity. Conduct comparative SAR studies using analogues from and .
  • Computational Modeling : Dock the compound into target proteins (e.g., EGFR or DHFR) using AutoDock Vina to predict binding affinities and reconcile experimental data .

How can researchers design experiments to elucidate the mechanism of action for this compound?

Advanced Research Question
A tiered approach is recommended:

In Vitro Assays :

  • Enzyme Inhibition : Screen against kinase panels or bacterial enzymes (e.g., DNA gyrase) at 10 µM to identify primary targets .
  • Cellular Apoptosis : Flow cytometry (Annexin V/PI staining) to assess pro-apoptotic effects in cancer cells .

Omics Profiling : RNA-seq or proteomics to identify differentially expressed pathways post-treatment .

In Vivo Validation : Use xenograft models (e.g., murine colon cancer) with dosing at 25–50 mg/kg to evaluate efficacy and toxicity .

What methodological pitfalls should be avoided during stability studies of this compound?

Advanced Research Question
Common issues include:

  • Degradation in Solution : Avoid DMSO storage >1 week; use lyophilized forms for long-term stability .
  • Light Sensitivity : Protect from UV exposure by storing in amber vials .
  • pH-Dependent Hydrolysis : Monitor degradation in buffers (pH 4–9) via HPLC at 254 nm over 48 hours .

How can computational chemistry aid in optimizing this compound’s pharmacokinetic properties?

Advanced Research Question
Use in silico tools to:

  • LogP Prediction : SwissADME estimates logP ~2.5, suggesting moderate lipophilicity. Modify substituents (e.g., methoxy to hydroxy) to improve solubility .
  • Metabolic Stability : Predict cytochrome P450 interactions (e.g., CYP3A4) using Schrödinger’s QikProp to reduce hepatic clearance .
  • BBB Penetration : Apply the Blood-Brain Barrier Score; the pyridinyl group may enhance CNS uptake .

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